Journal Name:Chemical Science
Journal ISSN:2041-6520
IF:7.6
Journal Website:https://pubs.rsc.org/en/journals/journalissues/sc
Year of Origin:2010
Publisher:Royal Society of Chemistry
Number of Articles Per Year:1413
Publishing Cycle:
OA or Not:Not
A dual-responsive ratiometric indicator designed for in vivo monitoring of oxidative stress and antioxidant capacity†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04081J
The imbalance between oxidative stress and antioxidant capacity is strongly associated with the development of numerous degenerative diseases, including cardiovascular diseases, diabetes, neurodegenerative diseases, and cancer. Therefore, monitoring oxidative stress and antioxidant capacity in vivo is crucial for maintaining cellular homeostasis and the stability of the organism's internal environment. Here, we present the findings of our study on DQ1, a dual-responsive indicator designed specifically for imaging H2O2 and NAD(P)H, which are critical indicators of oxidative stress and antioxidant capacity. DQ1 facilitated the colorimetric and fluorescence detection of H2O2 and NAD(P)H in two well-separated channels, exhibiting a detection limit of 1.0 μM for H2O2 and 0.21 nM for NAD(P)H, respectively. Experiments conducted on living cells and zebrafish demonstrated that DQ1 could effectively detect changes in H2O2 and NAD(P)H levels when exposed to exogenous hypoxic conditions and chemical stimuli. Furthermore, the effectiveness of the as-fabricated indicator was investigated in two distinct mouse models: evaluating H2O2 and NAD(P)H levels in myocardial cell dysfunction during acute myocardial infarction and liver tissue damage under trichloroethylene stress conditions. In vivo experiments demonstrated that the levels of the two cardiac biomarkers increase progressively with the development of myocardial infarction, eventually reaching a steady state after 7 days when the damaged cells in the infarcted region become depleted. Moreover, during 14 continuous days of exposure to trichloroethylene, the two biomarkers in liver tissue exhibited a sustained increase, indicating a significant enhancement in intracellular oxidative stress and antioxidant capacity attributed to the mouse liver's robust metabolic capacity. The aforementioned studies underscore the efficacy of DQ1 as a valuable tool for scrutinizing redox states at both the single-cell and biological tissue levels. It presents significant potential for investigating the dynamic alternations in oxidative stress and antioxidant capacity within disease models as the disease progresses, thereby facilitating a more profound comprehension of these processes across various disease models.
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On-capillary alkylation micro-reactor: a facile strategy for proteo-metabolome profiling in the same single cells†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC05047E
Single-cell multi-omics analysis can provide comprehensive insights to study cell-to-cell heterogeneity in normal and disease physiology. However, due to the lack of amplification technique, the measurement of proteome and metabolome in the same cell is challenging. Herein, a novel on-capillary alkylation micro-reactor (OCAM) was developed to achieve proteo-metabolome profiling in the same single cells, by which proteins were first covalently bound to an iodoacetic acid functionalized open-tubular capillary micro-reactor via sulfhydryl alkylation reaction, and metabolites were rapidly eluted, followed by on-column digestion of captured proteins. Compared with existing methods for low-input proteome sample preparation, OCAM exhibited improved efficiency, anti-interference ability and recovery, enabling the identification of an average of 1509 protein groups in single HeLa cells. This strategy was applied to single-cell proteo-metabolome analysis of mouse oocytes at different stages, 3457 protein groups and 171 metabolites were identified in single oocytes, which is the deepest coverage of proteome and metabolome from single mouse oocytes to date, achieving complementary characterization of metabolic patterns during oocyte maturation.
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Conformational control enables boroxine-to-boronate cage metamorphosis†‡
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02920D
The discovery of molecular organic cages (MOCs) is inhibited by the limited organic-chemical space of the building blocks designed to fulfill strict geometric requirements for efficient assembly. Using intramolecular attractive or repulsive non-covalent interactions to control the conformation of flexible systems can effectively augment the variety of building blocks, ultimately facilitating the exploration of new MOCs. In this study, we introduce a set of boronic acid tripods that were designed using rational design principles. Conformational control was induced by extending the tripod's arms by a 2,3-dimethylbenzene unit, leading to the efficient formation of a tetrapodal nanometer-sized boroxine cage. The new building block's versatility was demonstrated by performing cage metamorphosis upon adding an aromatic tetraol. This led to a quantitative boroxine-to-boronate transformation and a topological shift from tetrahedral to trigonal bipyramidal.
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Dinitrogen cleavage by a dinuclear uranium(iii) complex†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC05253B
Understanding the role of multimetallic cooperativity and of alkali ion-binding in the second coordination sphere is important for the design of complexes that can promote dinitrogen (N2) cleavage and functionalization. Herein, we compare the reaction products and mechanism of N2 reduction of the previously reported K2-bound dinuclear uranium(III) complex, [K2{[UIII(OSi(OtBu)3)3]2(μ-O)}], B, with those of the analogous dinuclear uranium(III) complexes, [K(2.2.2-cryptand)][K{UIII(OSi(OtBu)3)3}2(μ-O)], 1, and [K(2.2.2-cryptand)]2[{UIII(OSi(OtBu)3)3}2(μ-O)], 2, where one or two K+ ions have been removed from the second coordination sphere by addition of 2.2.2-cryptand. In this study, we found that the complete removal of the K+ ions from the inner coordination sphere leads to an enhanced reducing ability, as confirmed by cyclic voltammetry studies, of the resulting complex 2, and yields two new species upon N2 addition, namely the U(III)/U(IV) complex, [K(2.2.2-cryptand)][{UIII(OSi(OtBu)3)3}(μ-O){UIV(OSi(OtBu)3)3}], 3, and the N2 cleavage product, the bis-nitride, terminal-oxo complex, [K(2.2.2-cryptand)]2[{UV(OSi(OtBu)3)3}(μ-N)2{UVI(OSi(OtBu)3)2(κ-O)}], 4. We propose that the formation of these two products involves a tetranuclear uranium–N2 intermediate that can only form in the absence of coordinated alkali ions, resulting in a six-electron transfer and cleavage of N2, demonstrating the possibility of a three-electron transfer from U(III) to N2. These results give an insight into the relationship between alkali ion binding modes, multimetallic cooperativity and reactivity, and demonstrate how these parameters can be tuned to cleave and functionalize N2.
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Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03661H
Malaria is one of our planet's most widespread and deadliest diseases, and there is an ever-consistent need for new and improved pharmaceuticals. Natural products have been an essential source of hit and lead compounds for drug discovery. Antimalarial drug artemisinin (ART), a highly effective natural product, is an enantiopure sesquiterpene lactone and occurs in Artemisia annua L. The development of improved antimalarial drugs, which are highly potent and at the same time inherently fluorescent is particularly favorable and highly desirable since they can be used for live-cell imaging, avoiding the requirement of the drug's linkage to an external fluorescent label. Herein, we present the first antimalarial autofluorescent artemisinin-coumarin hybrids with high fluorescence quantum yields of up to 0.94 and exhibiting excellent activity in vitro against CQ-resistant and multidrug-resistant P. falciparum strains (IC50 (Dd2) down to 0.5 nM; IC50 (K1) down to 0.3 nM) compared to reference drugs CQ (IC50 (Dd2) 165.3 nM; IC50 (K1) 302.8 nM) and artemisinin (IC50 (Dd2) 11.3 nM; IC50 (K1) 5.4 nM). Furthermore, a clear correlation between in vitro potency and in vivo efficacy of antimalarial autofluorescent hybrids was demonstrated. Moreover, deliberately designed autofluorescent artemisinin-coumarin hybrids, were not only able to overcome drug resistance, they were also of high value in investigating their mode of action via time-dependent imaging resolution in living P. falciparum-infected red blood cells.
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Construction of an autocatalytic reaction cycle in neutral medium for synthesis of life-sustaining sugars†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03377E
Autocatalytic mechanisms in carbon metabolism, such as the Calvin cycle, are responsible for the biological assimilation of CO2 to form organic compounds with complex structures, including sugars. Compounds that form C–C bonds with CO2 are regenerated in these autocatalytic reaction cycles, and the products are concurrently released. The formose reaction in basic aqueous solution has attracted attention as a nonbiological reaction involving an autocatalytic reaction cycle that non-enzymatically synthesizes sugars from the C1 compound formaldehyde. However, formaldehyde and sugars, which are the substrate and products of the formose reaction, respectively, are consumed in Cannizzaro reactions, particularly under basic aqueous conditions, which makes the formose reaction a fragile sugar-production system. Here, we constructed an autocatalytic reaction cycle for sugar synthesis under neutral conditions. We focused on the weak Brønsted basicity of oxometalate anions such as tungstates and molybdates as catalysts, thereby enabling the aldol reaction, retro-aldol reaction, and aldose–ketose transformation, which collectively constitute the autocatalytic reaction cycle. These bases acted on sugar molecules of substrates together with sodium ions of a Lewis acid to promote deprotonation under neutral conditions, which is the initiation step of the reactions forming an autocatalytic cycle, whereas the Cannizzaro reaction was inhibited. The autocatalytic reaction cycle established using this abiotic approach is a robust sugar production system. Furthermore, we found that the synthesized sugars work as energy storage substances that sustain microbial growth despite their absence in nature.
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Sustainable formulation polymers for home, beauty and personal care: challenges and opportunities
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04488B
As society moves towards a net-zero future, the need to adopt more sustainable polymers is well understood, and as well as plastics, less visible formulation polymers should also be included within this shift. As researchers, industries and consumers move towards more sustainable products there is a clear need to define what sustainability means in fast moving consumer goods and how it can be considered at the design stage. In this perspective key challenges in achieving sustainable formulation polymers are highlighted, and opportunities to overcome them are presented.
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Isomerism tunes the diradical character of difluorenopyrroles at constant Hückel-level anti-aromaticity†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03297C
A new diradical based on diindenocarbazole or difluorenopyrrole was synthesized and experimentally characterized by optical, electrochemical, and magnetic techniques, as well as quantum chemical calculations. The isomerism of these structures tunes the diradical character and the associated properties, representing a unique case of such important modulation. A full study of the electronic structure was carried out considering the perturbative interactions between different canonical forms as well as the anti-aromatic character of the molecular cores. Such a study reveals how we can tune diradical character simply by reorganizing the bonding patterns at constant chemical costs (composition).
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Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03659F
In the past few years, metal organic frameworks (MOFs) have been assembled with (bio)polymers and a series of carbon-based materials (graphene, graphene oxide, carbon nanotubes, carbon quantum dots, etc.) leading to a wide range of composites differing in their chemical composition, pore structure and functionality. The objective was mainly to overcome the limitations of MOFs in terms of mechanical properties, chemical stability and processability while imparting novel functionality (electron conductivity, (photo)catalytic activity, etc.) and hierarchical porosity. These composites were considered for numerous applications including gas/liquid adsorption and separation, (photo)catalysis, biomedicine, energy storage, conversion and so on. The performance of such composites depends strongly on their microstructural and physico-chemical properties which are mainly driven by the chemical strategies used to design and process such composites. In this perspective article, we propose to cover this topic and provide a useful survey of recent progress in the synthesis and design of MOFs–carbon material composites. This article will describe the development of composites with increasing complexity in terms of porous architecture, spatial structuration and organisation, and functionality.
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Rapid discovery of terpene tailoring enzymes for total biosynthesis†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04172G
Twenty oxygenated aristolochene congeners were rapidly synthesised by combining genes from four different fungal pathways in the fungal host organism Aspergillus oryzae. Compounds produced in a single step include the natural product hypoxylan A and an epimer of guignaderemophilane C. A new fungal aromatase was discovered that produces phenols by oxidative demethylation.
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Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04027E
Over the past few decades, photocatalytic C–H functionalization reactions have received increasing attention due to the often mild reaction conditions and complementary selectivities to conventional functionalization processes. Now, photocatalytic C–H functionalization is a widely employed tool, supporting activities ranging from complex molecule synthesis to late-stage structure–activity relationship studies. In this perspective, we will discuss our efforts in developing a photocatalytic decatungstate catalyzed C–H fluorination reaction as well as its practical application realized through collaborations with industry partners at Hoffmann–La Roche and Merck, and extension to radiofluorination with radiopharmaceutical chemists and imaging experts at TRIUMF and the BC Cancer Agency. Importantly, we feel that our efforts address a question of utility posed by Professor Tobias Ritter in “Late-Stage Fluorination: Fancy Novelty or Useful Tool?” (ACIE, 2015, 54, 3216). In addition, we will discuss decatungstate catalyzed C–H fluoroalkylation and the interesting electrostatic effects observed in decatungstate-catalyzed C–H functionalization. We hope this perspective will inspire other researchers to explore the use of decatungstate for the purposes of photocatalytic C–H functionalization and further advance the exploitation of electrostatic effects for both rate acceleration and directing effects in these reactions.
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Defective blue titanium oxide induces high valence of NiFe-(oxy)hydroxides over heterogeneous interfaces towards high OER catalytic activity†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04858F
Nickel–iron (oxy)hydroxides (NiFeOxHy) have been validated to speed up sluggish kinetics of the oxygen evolution reaction (OER) but still lack satisfactory substrates to support them. Here, non-stoichiometric blue titanium oxide (B-TiOx) was directly derived from Ti metal by alkaline anodization and used as a substrate for electrodeposition of amorphous NiFeOxHy (NiFe/B-TiOx). The performed X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations evidenced that there is a charge transfer between B-TiOx and NiFeOxHy, which gives rise to an elevated valence at the Ni sites (average oxidation state ∼ 2.37). The synthesized NiFe/B-TiOx delivers a current density of 10 mA cm−2 and 100 mA cm−2 at an overpotential of 227 mV and 268 mV, respectively, which are better than that of pure Ti and stainless steel. It also shows outstanding activity and stability under industrial conditions of 6 M KOH. The post-OER characterization studies revealed that the surface morphology and valence states have no significant change after 24 h of operation at 500 mA cm−2, and also can effectively inhibit the leaching of Fe. We illustrate that surface modification of Ti which has high corrosion resistance and mechanical strength, to generate strong interactions with NiFeOxHy is a simple and effective strategy to improve the OER activity and stability of non-precious metal electrodes.
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Surface-enhanced Raman scattering sensing for detection and mapping of key cellular biomarkers
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04650H
Cellular biomarkers mainly contain proteins, nucleic acids, glycans and many small molecules including small biomolecule metabolites, reactive oxygen species and other cellular chemical entities. The detection and mapping of the key cellular biomarkers can effectively help us to understand important cellular mechanisms associated with physiological and pathological processes, which greatly promote the development of clinical diagnosis and disease treatment. Surface-enhanced Raman scattering (SERS) possesses high sensitivity and is free from the influence of strong self-fluorescence in living systems as well as the photobleaching of the dyes. It exhibits rich and narrow chemical fingerprint spectra for multiplexed detection, and has become a powerful tool to detect and map cellular biomarkers. In this review, we present an overview of recent advances in the detection and mapping of different classes of cellular biomarkers based on SERS sensing. These advances fully confirm that the SERS-based sensors and sensing methods have great potential for the exploration of biological mechanisms and clinical applications. Additionally, we also discuss the limitations of present research and the future developments of the SERS technology in this field.
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Mechanistic insights into an NH4OAc-promoted imine dance in Rh-catalysed multicomponent double C–H annulations through an N-retention/exchange dual channel†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03861K
Developing new and understanding multicomponent reactions (MCRs) is an appealing but challenging task. Herein, Rh(III)-catalyzed multicomponent double C–H annulations of cyclic diimines (or diketones and acetone), alkynes, and ammonium acetate to assemble functionalized 1,1′-biisoquinolines and C-bridged 1,1′-bisisoquinolines with controllable 14N/15N editing in one shot has been developed. Through a combination of isotopic-labeling (2H, 18O, and 15N) experiments, crystallography, and time-dependent ESI-MS, the reaction process was studied in detail. Ammonium acetate accounts for two rounds of Hofmann elimination and iminization, thus leading to an unprecedented imine dance, cyclic imine → N-alkenyl imine → NH imine. The N-alkenyl imine can immediately guide a C–H annulation (N-retention channel), and some of it is converted into NH-imine to trigger another annulation (N-exchange channel). The channels and 15N ratios can be regulated by the reaction mode and acidity. Moreover, the resulting 1,1′-biisoquinolines are a privileged ligand scaffold which is exemplified herein by a hydrazine–iodine exchange reaction to form drug-like benzo[c]cinnolines.
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Optimization strategies of high-entropy alloys for electrocatalytic applications
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04962K
High-entropy alloys (HEAs) are expected to become one of the most promising functional materials in the field of electrocatalysis due to their site-occupancy disorder and lattice order. The chemical complexity and component tunability make it possible for them to obtain a nearly continuous distribution of adsorption energy curve, which means that the optimal adsorption strength and maximum activity can be obtained by a multi-alloying strategy. In the last decade, a great deal of research has been performed on the synthesis, element selection and catalytic applications of HEAs. In this review, we focus on the analysis and summary of the advantages, design ideas and optimization strategies of HEAs in electrocatalysis. Combined with experiments and theories, the advantages of high activity and high stability of HEAs are explored in depth. According to the classification of catalytic reactions, how to design high-performance HEA catalysts is proposed. More importantly, efficient strategies for optimizing HEA catalysts are provided, including element regulation, defect regulation and strain engineering. Finally, we point out the challenges that HEAs will face in the future, and put forward some personal proposals. This work provides a deep understanding and important reference for electrocatalytic applications of HEAs.
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Fluorescence-readout as a powerful macromolecular characterisation tool
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04052F
The last few decades have witnessed significant progress in synthetic macromolecular chemistry, which can provide access to diverse macromolecules with varying structural complexities, topology and functionalities, bringing us closer to the aim of controlling soft matter material properties with molecular precision. To reach this goal, the development of advanced analytical techniques, allowing for micro-, molecular level and real-time investigation, is essential. Due to their appealing features, including high sensitivity, large contrast, fast and real-time response, as well as non-invasive characteristics, fluorescence-based techniques have emerged as a powerful tool for macromolecular characterisation to provide detailed information and give new and deep insights beyond those offered by commonly applied analytical methods. Herein, we critically examine how fluorescence phenomena, principles and techniques can be effectively exploited to characterise macromolecules and soft matter materials and to further unravel their constitution, by highlighting representative examples of recent advances across major areas of polymer and materials science, ranging from polymer molecular weight and conversion, architecture, conformation to polymer self-assembly to surfaces, gels and 3D printing. Finally, we discuss the opportunities for fluorescence-readout to further advance the development of macromolecules, leading to the design of polymers and soft matter materials with pre-determined and adaptable properties.
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Merging electrocatalytic alcohol oxidation with C–N bond formation by electrifying metal–ligand cooperative catalysts†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03408A
Electrification of thermal chemical processes could play an important role in creating a more energy efficient chemical sector. Here we demonstrate that a range of MLC catalysts can be successfully electrified and used for imine formation from alcohol precursors, thus demonstrating the first example of molecular electrocatalytic C–N bond formation.This novel concept allowed energy efficiency to be increased by an order of magnitude compared to thermal catalysis. Molecular EAO and the electrification of homogeneous catalysts can thus contribute to current efforts for the electrocatalytic generation of C–N bonds from simple building blocks.
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Contents list
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90228E
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Inside front cover
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90227G
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Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04628A
The installation of the C–halogen bond at the ortho position of N-aryl amides and ureas represents a tool to prepare motifs that are ubiquitous in biologically active compounds. To construct such prevalent bonds, most methods require the use of precious metals and a multistep process. Here we report a novel protocol for the long-standing challenge of regioselective ortho halogenation of N-aryl amides and ureas using an oxidative halodeboronation. By harnessing the reactivity of boron over nitrogen, we merge carbonyl-directed borylation with consecutive halodeboronation, enabling the precise introduction of the C–X bond at the desired ortho position of N-aryl amides and ureas. This method offers an efficient, practical, and scalable solution for synthesizing halogenated N-heteroarenes under mild conditions, highlighting the superiority of boron reactivity in directing the regioselectivity of the reaction.
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15102
SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.9 135 Science Citation Index Expanded Not
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